molecular formula C8H18ClN B1485302 3-Butylpyrrolidine hydrochloride CAS No. 2098131-00-9

3-Butylpyrrolidine hydrochloride

Cat. No.: B1485302
CAS No.: 2098131-00-9
M. Wt: 163.69 g/mol
InChI Key: YLPDOWKRVHCOEK-UHFFFAOYSA-N
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Description

3-Butylpyrrolidine hydrochloride (CAS 2098131-00-9) is an organic compound with the molecular formula C8H18ClN and a molecular weight of 163.69 g/mol . It is supplied as a hydrochloride salt to enhance its stability. As a pyrrolidine derivative, this compound serves as a versatile building block and intermediate in organic synthesis and pharmaceutical research . The pyrrolidine ring is a common scaffold in medicinal chemistry, and its modification with a butyl chain makes it a valuable precursor for the development of more complex molecules. While specific biological data for this compound is limited in the public domain, research into structurally similar pyrrolidine compounds highlights the potential of this chemical class. For instance, pyrrolidine derivatives are key components in the development of novel pharmacological agents, such as dual-target ligands for the central nervous system . Furthermore, substituted pyrrolidines like (S)-3-Hydroxypyrrolidine Hydrochloride have demonstrated significant utility in asymmetric catalysis, a critical area for the synthesis of enantiomerically pure pharmaceuticals . The exploration of such pyrrolidine-based structures contributes to advancements in creating stereochemically defined compounds for research. Researchers value this compound for its potential in structure-activity relationship (SAR) studies and as a starting material for constructing molecules with tailored properties. It is strictly for use in a laboratory setting by qualified professionals.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-butylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-2-3-4-8-5-6-9-7-8;/h8-9H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPDOWKRVHCOEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Butylpyrrolidine Hydrochloride

Retrosynthetic Analysis and Strategic Disconnections for the 3-Butylpyrrolidine (B15321962) Core

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgias.ac.in For the 3-butylpyrrolidine core, several strategic disconnections can be envisioned, providing multiple pathways for its construction.

A primary disconnection strategy involves breaking the C-N bonds of the pyrrolidine (B122466) ring. This leads to acyclic precursors that can be cyclized in a subsequent step. For instance, a disconnection at the N1-C2 and N1-C5 bonds suggests a precursor like a 1,4-dihaloalkane and an amine. A more sophisticated approach involves disconnecting one C-N bond and a C-C bond within the ring, pointing towards precursors suitable for cyclization via intramolecular reactions.

Another key retrosynthetic approach focuses on the C2-C3 or C3-C4 bond. This strategy suggests the use of conjugate addition reactions to a suitable pyrrolidine precursor. For example, the butyl group at the C3 position could be introduced via a Michael addition of a butyl nucleophile to a pyrrolin-3-one derivative.

Finally, a disconnection of the butyl side chain from the pyrrolidine ring suggests a strategy where a pre-formed pyrrolidine core is functionalized at the C3 position. This could involve the reaction of a 3-halopyrrolidine or a pyrrolidin-3-one with a butyl organometallic reagent. The choice of disconnection strategy will ultimately depend on the desired stereochemistry and the availability of starting materials.

Table 1: Key Retrosynthetic Disconnections for the 3-Butylpyrrolidine Core
Disconnection StrategyBond(s) BrokenResulting Precursor TypesPotential Forward Reactions
Ring Formation via N-C Bond ClosureN1-C2 and N1-C51,4-dihalo-heptane, Ammonia (B1221849)/amineIntramolecular nucleophilic substitution
Conjugate AdditionC3-ButylPyrroline-3-one, Butyl nucleophile (e.g., organocuprate)Michael Addition
Functionalization of Pre-formed RingC3-H or C3-X3-Halopyrrolidine or Pyrrolidin-3-one, Butyl organometallic reagentCross-coupling or Grignard-type reaction

Exploration of Convergent and Divergent Synthetic Routes

Both convergent and divergent strategies can be employed for the synthesis of 3-Butylpyrrolidine hydrochloride. A convergent synthesis involves the separate synthesis of key fragments of the molecule, which are then joined together in the final stages. In contrast, a divergent synthesis starts from a common intermediate that is elaborated into a variety of related structures.

A divergent strategy could begin with a readily available pyrrolidine derivative, such as N-Boc-pyrrolidin-3-one. This common intermediate could then be subjected to various reactions at the 3-position to introduce the butyl group and other functionalities, leading to a library of 3-substituted pyrrolidines.

Cyclization Reactions for Pyrrolidine Ring Formation

The formation of the pyrrolidine ring is a critical step in many synthetic routes. A variety of cyclization reactions have been developed for this purpose, offering different levels of control over stereochemistry and substitution patterns.

One of the most powerful methods for pyrrolidine synthesis is the [3+2] cycloaddition reaction. mdpi.comnih.govacs.org This reaction involves the combination of a three-atom component (the 1,3-dipole) and a two-atom component (the dipolarophile). Azomethine ylides are common 1,3-dipoles used for this purpose, which can react with alkenes to form the pyrrolidine ring. nih.govnih.gov The stereoselectivity of this reaction can often be controlled by the choice of catalyst or by using chiral auxiliaries. nih.gov

Intramolecular cyclization of acyclic precursors is another widely used strategy. mdpi.com For example, an amino group can displace a leaving group at the γ-position of an alkyl chain to form the five-membered ring. Reductive cyclization of γ-nitro ketones is also a common method for preparing pyrroline (B1223166) N-oxides, which can be further reduced to pyrrolidines. nih.gov Additionally, transition metal-catalyzed reactions, such as those involving palladium, have been employed for the hydroarylation of pyrrolines to furnish 3-substituted pyrrolidines. researchgate.netnih.govnih.gov

Stereoselective Approaches to 3-Substituted Pyrrolidines

Controlling the stereochemistry at the C3 position of the pyrrolidine ring is crucial for many applications. Several stereoselective methods have been developed to achieve this, broadly categorized into approaches using chiral auxiliaries, organocatalysis, and asymmetric hydrogenation.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. wikipedia.org For the synthesis of 3-butylpyrrolidine, a chiral auxiliary could be attached to the nitrogen atom or to a substituent on the ring to control the approach of the butyl group. For instance, Evans-type oxazolidinone auxiliaries have been successfully used to direct the alkylation of enolates derived from N-acylpyrrolidinones. wikipedia.org Similarly, (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) are widely used chiral auxiliaries.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of metal catalysts. rsc.org Chiral amines, such as proline and its derivatives, can catalyze the Michael addition of aldehydes and ketones to nitroalkenes, a key step in the synthesis of functionalized pyrrolidines. rsc.org For instance, a cinchona alkaloid-derived bifunctional amino-squaramide catalyst has been shown to be effective in the asymmetric cascade reaction for the synthesis of highly substituted pyrrolidines. rsc.org

Table 2: Comparison of Chiral Auxiliary and Organocatalytic Strategies
StrategyKey PrincipleTypical Reagents/CatalystsAdvantagesDisadvantages
Chiral AuxiliaryTemporary incorporation of a chiral group to direct stereochemistry. wikipedia.orgEvans oxazolidinones, SAMP/RAMP auxiliaries. wikipedia.orgHigh diastereoselectivity, well-established methods.Requires additional steps for attachment and removal of the auxiliary.
OrganocatalysisUse of small chiral organic molecules as catalysts. rsc.orgProline and its derivatives, cinchona alkaloids. rsc.orgMetal-free, often mild reaction conditions, direct formation of chiral products.Catalyst loading can sometimes be high, may require longer reaction times.

Asymmetric hydrogenation is a highly efficient method for the enantioselective reduction of prochiral double bonds. nih.gov In the context of 3-butylpyrrolidine synthesis, a precursor containing a double bond within the pyrrolidine ring or in the side chain can be hydrogenated using a chiral transition metal catalyst, such as those based on rhodium or ruthenium with chiral phosphine ligands. This approach can provide access to enantiomerically enriched 3-butylpyrrolidine.

Reductive amination is a versatile method for forming C-N bonds and is widely used for the synthesis of amines. masterorganicchemistry.comwikipedia.orgacsgcipr.org This reaction involves the condensation of a carbonyl compound with an amine to form an imine, which is then reduced in situ. youtube.com For the synthesis of 3-butylpyrrolidine, a γ-amino ketone or aldehyde can undergo intramolecular reductive amination to form the pyrrolidine ring. Alternatively, a pre-formed pyrrolidin-3-one can be reacted with a butylamine equivalent in a reductive amination process. The stereochemical outcome can be influenced by the choice of reducing agent and the reaction conditions. Common reducing agents include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3). masterorganicchemistry.comcommonorganicchemistry.com

Functional Group Transformations and Derivatization at the Butyl Side Chain

Once the 3-butylpyrrolidine core has been synthesized, further functionalization of the butyl side chain can be achieved through various chemical transformations. For example, if the butyl group was introduced with a terminal functional group, such as a protected alcohol or an ester, these groups can be manipulated to introduce further diversity.

Oxidation of a terminal alcohol on the butyl chain could provide a carboxylic acid, which can then be converted to amides, esters, or other derivatives. Reduction of an ester or a carboxylic acid would yield the corresponding alcohol. Halogenation of the side chain could be achieved through radical reactions, providing a handle for subsequent nucleophilic substitution or cross-coupling reactions. These transformations allow for the synthesis of a wide range of 3-butylpyrrolidine analogs with diverse properties.

Optimization of Reaction Conditions for Hydrochloride Salt Formation

The conversion of the free base 3-butylpyrrolidine to its hydrochloride salt is a critical step that enhances the compound's stability, crystallinity, and ease of handling. This acid-base reaction is typically achieved by treating a solution of the amine with hydrochloric acid. The optimization of this process is crucial for achieving high yield and purity of the final salt. Key parameters for optimization include the choice of solvent, the source of hydrochloric acid, temperature, and the rate of addition.

A typical procedure involves dissolving the free base in an appropriate aprotic solvent and adding a calculated amount of hydrochloric acid. google.com The insolubility of the resulting ammonium (B1175870) salt in the organic solvent leads to its precipitation, allowing for easy isolation by filtration.

Key Optimization Parameters:

Solvent Selection: The ideal solvent should readily dissolve the free base but provide low solubility for the hydrochloride salt to ensure high recovery through precipitation. Common choices include diethyl ether, ethyl acetate (EtOAc), isopropanol (IPA), and tetrahydrofuran (THF). csir.co.zanih.gov The polarity of the solvent can significantly impact the crystal form and purity of the product.

Source of HCl: Hydrochloric acid can be introduced in various forms. Anhydrous HCl gas bubbled through the solution or the use of a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or dioxane) is preferred when anhydrous salt forms are desired. google.comcsir.co.za Aqueous HCl can also be used, but this may lead to lower yields due to the solubility of the salt in water and may not be suitable if an anhydrous product is required. google.com

Temperature Control: The salt formation is an exothermic process. The reaction is often performed at reduced temperatures (e.g., 0-5 °C) to control the reaction rate, promote complete precipitation, and obtain well-defined crystals. google.com Cooling the mixture after acid addition is a common practice to maximize yield.

Stoichiometry and pH Control: Precise control over the molar equivalents of HCl is important. Typically, a slight excess of the amine or exactly one equivalent of acid is used. The final pH of the mixture can be monitored to ensure complete conversion to the salt. nih.gov

The following interactive table summarizes representative conditions that can be optimized for the formation of this compound.

ParameterCondition 1Condition 2Condition 3Rationale for Optimization
Solvent Diethyl EtherEthyl AcetateIsopropanolBalances solubility of the free base against the insolubility of the salt to maximize yield and purity.
HCl Source HCl gas2M HCl in Diethyl EtherConcentrated Aqueous HClChoice depends on the need for anhydrous conditions and scalability. Gaseous HCl is precise but requires specialized equipment.
Temperature 0 °CRoom Temperature45 °CAffects crystallization rate, crystal size, and product purity. Lower temperatures often favor higher recovery.
Stirring Time 1 hour2 hours12 hoursEnsures complete reaction and crystallization. Time is optimized based on solvent and temperature.

Industrial Production Methodologies and Scalability Considerations

Scaling the synthesis of this compound from a laboratory setting to industrial production introduces several challenges that must be addressed to ensure the process is safe, efficient, cost-effective, and environmentally responsible.

Choice of Synthetic Route: For large-scale production, the chosen synthetic route must utilize readily available, low-cost starting materials. nih.gov Reductive amination is often favored for its convergence and the availability of a wide range of precursors. acsgcipr.org Catalytic hydrogenation is also highly scalable, often employing heterogeneous catalysts like palladium on carbon (Pd/C) or platinum oxide, which can be recovered and reused, reducing costs and waste. nih.gov

Process Optimization and Control:

Reactor Type: While traditional batch reactors are common, continuous flow reactors are gaining prominence for industrial synthesis. csir.co.za Flow chemistry can offer superior control over reaction parameters like temperature and mixing, improve safety by minimizing the volume of hazardous reagents at any given time, and enhance product consistency. csir.co.za

Purification: On a large scale, purification methods like column chromatography are often impractical and expensive. The preferred method for purifying the final hydrochloride salt is crystallization. Optimization of the crystallization process, including solvent selection, cooling profile, and seeding, is critical to achieve the desired purity and crystal form. nih.gov

Process Safety: A thorough safety assessment is required for industrial-scale production. This includes evaluating the thermal stability of intermediates and the final product using techniques like Differential Scanning Calorimetry (DSC), understanding potential runaway reactions, and ensuring proper handling of any hazardous reagents or solvents. nih.gov

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact. mdpi.com The focus is on minimizing waste, avoiding hazardous substances, and improving energy efficiency throughout the synthetic process. nih.govwhiterose.ac.uk

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. mdpi.com Cycloaddition and catalytic reactions often exhibit high atom economy compared to multi-step routes that use stoichiometric reagents and protecting groups.

Use of Safer Solvents: A major source of waste in chemical synthesis is the use of volatile organic solvents. Replacing hazardous solvents like dichloromethane (DCM) or N,N-dimethylformamide (DMF) with greener alternatives is a key goal. whiterose.ac.uknih.gov Bio-based solvents such as Cyrene™ or N-butylpyrrolidinone (NBP) are being explored as sustainable replacements. whiterose.ac.ukresearchgate.net In some cases, reactions can be designed to run in water, which is an inexpensive and non-flammable solvent. mdpi.comresearchgate.net

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. For instance, employing a reusable heterogeneous catalyst for a hydrogenation step is preferable to using a stoichiometric metal hydride reducing agent that generates significant metal waste. acsgcipr.orgmdpi.com

Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy requirements. The use of microwave-assisted synthesis can sometimes dramatically reduce reaction times and energy consumption compared to conventional heating. tandfonline.comnih.gov

By integrating these principles, the synthesis of this compound can be made more sustainable, aligning with the modern chemical industry's goals of reducing its environmental footprint. whiterose.ac.uk

Stereochemical Control and Analysis in 3 Butylpyrrolidine Systems

Enantioselective Synthesis and Diastereomeric Control

The creation of specific enantiomers and diastereomers of 3-butylpyrrolidine (B15321962) is a key focus in organic synthesis. Enantioselective synthesis aims to produce a single enantiomer, thereby avoiding the need for resolving a racemic mixture. wikipedia.org This is often achieved through the use of chiral catalysts or auxiliaries that direct the reaction towards the desired stereochemical outcome. For instance, iridium-catalyzed asymmetric C-H alkylation has emerged as a powerful method for the enantioselective synthesis of various chiral molecules. nih.gov This technique can be applied to pyrrolidine (B122466) precursors to introduce the butyl group with high enantioselectivity. rsc.org

Diastereomeric control is crucial when multiple stereocenters are present or being formed. The relative stereochemistry between the butyl group at the 3-position and any other substituents on the pyrrolidine ring must be managed. This can be influenced by the choice of reagents, reaction conditions, and the existing stereochemistry of the starting material. For example, in the synthesis of proline derivatives, a bulky tert-butyl group at the C-4 position can strongly influence the puckering of the pyrrolidine ring, leading to a specific diastereomer. nih.gov

Chiral Resolution Techniques for Racemic Mixtures

When an enantioselective synthesis is not employed, a racemic mixture of 3-butylpyrrolidine is often the result. Chiral resolution is the process of separating these enantiomers. wikipedia.org A common and well-established method is the formation of diastereomeric salts. wikipedia.orglibretexts.org This involves reacting the racemic amine with a chiral resolving agent, such as an enantiomerically pure acid like tartaric acid or mandelic acid. wikipedia.orglibretexts.org The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.org Once separated, the individual enantiomers of 3-butylpyrrolidine can be recovered by removing the resolving agent. wikipedia.orglibretexts.org

Another powerful technique for chiral separation is chiral column chromatography. This method utilizes a stationary phase that is itself chiral. The enantiomers of the racemic mixture interact differently with the chiral stationary phase, leading to different retention times and, thus, their separation.

A summary of common chiral resolution techniques is presented below:

Technique Principle Common Resolving Agents/Stationary Phases
Diastereomeric Salt Formation Reaction with a chiral resolving agent to form diastereomers with different solubilities, allowing for separation by crystallization. wikipedia.orglibretexts.org(+)-Tartaric acid, (-)-Malic acid, (-)-Mandelic acid, (+)-Camphor-10-sulfonic acid. libretexts.org
Chiral Column Chromatography Differential interaction of enantiomers with a chiral stationary phase, leading to separation based on retention time.Columns packed with chiral materials like cyclodextrins, proteins, or chiral polymers.
Enzymatic Resolution Use of enzymes that selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.Lipases, proteases.

Methodologies for Absolute and Relative Stereochemical Assignment

Determining the exact three-dimensional arrangement of atoms, or the absolute configuration, of a chiral center is crucial. X-ray crystallography is considered the gold standard for determining the absolute stereochemistry of a crystalline compound. This technique provides a detailed three-dimensional map of the molecule, unequivocally establishing the spatial relationship of all atoms. nih.gov

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are invaluable for determining the relative stereochemistry between different stereocenters within a molecule. By analyzing coupling constants and through-space interactions (e.g., via Nuclear Overhauser Effect, NOE), the relative orientation of substituents on the pyrrolidine ring can be deduced. nih.govresearchgate.net

Conformational Analysis and Pseudorotation of the Pyrrolidine Ring

The five-membered pyrrolidine ring is not planar and exists in a variety of puckered conformations to relieve ring strain. researchgate.netlibretexts.org This non-planarity is a phenomenon known as "pseudorotation." researchgate.net The two most common conformations are the "envelope" (or "exo" and "endo" pucker) and the "twist" conformations. nih.govlibretexts.org In the envelope conformation, four of the ring atoms are in a plane, while the fifth is out of the plane. libretexts.org The twist conformation has two adjacent atoms out of the plane defined by the other three.

The energy differences between these conformations are often small, and the ring can rapidly interconvert between them at room temperature. chemistrysteps.com The study of these conformational preferences is critical for understanding the molecule's reactivity and its interactions in a biological context.

Reactivity and Mechanistic Studies of 3 Butylpyrrolidine Hydrochloride

Nucleophilic and Electrophilic Reactivity at the Pyrrolidine (B122466) Nitrogen

The nitrogen atom in the pyrrolidine ring is a key center for reactivity. As a secondary amine, it exhibits nucleophilic character, a property that is influenced by the solvent environment. wikipedia.orgrsc.org Studies on pyrrolidine have shown that its nucleophilicity can be modulated by the solvent composition, for instance, in methanol-acetonitrile mixtures. rsc.org The presence of strong hydrogen-bonding solvents like methanol (B129727) can solvate the pyrrolidine, thereby reducing its nucleophilicity. rsc.org

Conversely, the pyrrolidine nitrogen can also be subject to electrophilic attack. The activation of amides, including those derived from pyrrolidine, can be achieved using various electrophilic reagents. acs.orgacs.org This activation renders the otherwise stable amide group susceptible to transformations such as conversion into esters. acs.orgacs.org

Transformations and Functionalizations of the Butyl Substituent

While direct studies on the functionalization of the butyl group in 3-butylpyrrolidine (B15321962) hydrochloride are not extensively documented in the provided search results, general principles of C-H functionalization can be applied. The butyl group presents multiple sites for potential reactions, though these reactions can be challenging due to the inert nature of C(sp³)–H bonds.

Ring-Opening and Ring-Expansion Reactions of the Pyrrolidine Core

The pyrrolidine ring, while generally stable, can undergo ring-opening and ring-expansion reactions under specific conditions. These transformations are valuable for the synthesis of larger nitrogen-containing heterocycles. chemrxiv.orgresearchgate.net For instance, palladium-catalyzed allylic amine rearrangements have been shown to facilitate the two-carbon ring expansion of 2-vinylpyrrolidines to their corresponding azepane counterparts. chemrxiv.org The mechanism of such ring expansions has been investigated using computational methods, such as DFT, to elucidate the stereoselectivity of the process. researchgate.net

Ring-opening of three-membered heterocycles, such as aziridines, provides a point of comparison for understanding the factors that govern the cleavage of cyclic systems. nih.gov The reactivity in these ring-opening reactions is influenced by the nature of the heteroatom and the substituents on the ring. nih.gov

Dehydrogenation Reactions and Pyrrole (B145914) Formation from Pyrrolidines

A significant transformation of the pyrrolidine core is its dehydrogenation to form the corresponding pyrrole. nih.govacs.org This conversion is an attractive synthetic strategy as it allows for the late-stage introduction of the aromatic pyrrole moiety, which is sensitive to many reaction conditions. nih.gov

Several catalytic systems have been developed to effect this dehydrogenation. One notable method employs tris(pentafluorophenyl)borane, B(C₆F₅)₃, as a catalyst. nih.govacs.orgacs.org This approach is advantageous as it is operationally simple and does not require the pyrrolidine to be substituted with electron-withdrawing groups. nih.govacs.org Another catalytic system utilizes palladium metal supported on silica (B1680970) gel for the vapor-phase dehydrogenation of pyrrolidine. google.com

The mechanism of these dehydrogenation reactions is complex and has been the subject of detailed studies. nih.govacs.orggoogle.com The instability of the intermediate pyrroline (B1223166) is a key challenge, as it can readily polymerize or react with the pyrrole product, leading to catalyst deactivation. google.com

Mechanistic Elucidation of Key Synthetic and Transformation Reactions

Understanding the mechanisms of reactions involving pyrrolidines is crucial for optimizing existing methods and developing new synthetic strategies. nih.govresearchgate.netnih.govresearchgate.netacs.orgnih.govacs.org

Catalytic Reaction Pathways

In the B(C₆F₅)₃-catalyzed dehydrogenation of pyrrolidines, the proposed mechanism involves an initial hydride abstraction from the α-position to the nitrogen, forming an iminium borohydride (B1222165) intermediate. nih.govacs.org This is followed by deprotonation to yield a dihydropyrrole, which then undergoes a second dehydrogenation step to form the final pyrrole product. nih.govacs.org The catalyst is regenerated in the process. nih.gov

Computational studies, such as DFT calculations, have been instrumental in elucidating the intricate details of these catalytic cycles. nih.govresearchgate.net For instance, in the synthesis of pyrrolidines via copper-catalyzed intramolecular C-H amination, DFT studies have helped to map out the potential energy surface and identify key intermediates and transition states. acs.orgnih.gov

Role of Intermediates and Transition States

The identification and characterization of reaction intermediates are critical for a complete mechanistic understanding. In the B(C₆F₅)₃-catalyzed dehydrogenation, zwitterionic and ammonium (B1175870) borohydride species have been identified as key intermediates. nih.gov Similarly, in copper-catalyzed amination reactions, the involvement of copper(II) fluoride (B91410) complexes has been suggested through experimental and computational evidence. nih.gov

Interactive Data Table: Catalysts for Pyrrolidine Dehydrogenation

CatalystConditionsSubstrate ScopeReference
B(C₆F₅)₃Mild, acceptor-basedN-aryl and N-alkyl pyrrolidines nih.govacs.orgacs.org
Palladium on Silica GelVapor phase, high temperaturePyrrolidine google.com

Computational and Theoretical Investigations of 3 Butylpyrrolidine Hydrochloride

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. For 3-Butylpyrrolidine (B15321962) hydrochloride, these methods can elucidate its stability, reactivity, and electronic characteristics.

Methodology and Application: Methods like Density Functional Theory (DFT) and post-Hartree-Fock calculations (such as MP2 or Coupled Cluster) are employed to solve approximations of the Schrödinger equation for the molecule. acs.org A typical approach involves using a functional, like B3LYP, paired with a basis set (e.g., 6-311++G(d,p)) to optimize the molecular geometry and calculate electronic properties. researchgate.net

For 3-Butylpyrrolidine hydrochloride, these calculations would determine:

Optimized Geometry: The most stable three-dimensional arrangement of atoms, including bond lengths and angles.

Electronic Energies: The total energy of the molecule, which is crucial for comparing the stability of different isomers or conformers.

Molecular Orbitals: The distribution and energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and stability.

Electrostatic Potential (ESP): An ESP map would visualize the charge distribution across the molecule, highlighting the electron-rich chloride anion and the positively charged pyrrolidinium (B1226570) cation, particularly around the nitrogen atom. This is critical for understanding sites susceptible to nucleophilic or electrophilic attack.

Illustrative Data: A theoretical study on the parent pyrrolidine (B122466) molecule has shown that computational methods can accurately predict its structure and energy differences between conformers. acs.org A similar analysis for this compound would yield data like that presented in the hypothetical table below.

Calculated PropertyHypothetical ValueSignificance for this compound
Total Energy (Hartree)-540.123Baseline energy for stability comparisons.
HOMO Energy (eV)-8.5Energy of the highest energy electrons, related to ionization potential.
LUMO Energy (eV)+1.2Energy of the lowest energy empty orbital, related to electron affinity.
HOMO-LUMO Gap (eV)9.7Indicates high electronic stability, typical for saturated aliphatic amines.
Dipole Moment (Debye)12.5Reflects the high polarity of the ionic salt structure.

Note: The values in this table are illustrative and not based on actual experimental data for this specific compound.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the pyrrolidine ring and the rotation of the butyl group mean that this compound can exist in multiple conformations. Conformational analysis aims to identify these stable forms and the energy barriers between them.

Methodology and Application:

Potential Energy Surface (PES) Scan: This involves systematically rotating specific dihedral angles (e.g., the bond connecting the butyl group to the ring) and calculating the energy at each step to map out the energy landscape and find low-energy conformers.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms over time by solving Newton's equations of motion. nih.gov This technique explores the conformational space available to the molecule at a given temperature, revealing not only stable conformers but also the dynamics of their interconversion. Studies on other substituted pyrrolidines have successfully used MD to probe conformational flexibility. nih.gov

For this compound, key conformational questions include:

Ring Pucker: The five-membered pyrrolidine ring is not planar and exists in either a "twist" (C₂) or "envelope" (Cₛ) conformation.

Substituent Position: The butyl group can be in a pseudo-axial or pseudo-equatorial position relative to the ring, with the equatorial position generally being more stable due to reduced steric hindrance.

Illustrative Data: An analysis would likely reveal several low-energy conformers. The relative energies determine their population at equilibrium.

ConformerRing PuckerButyl PositionRelative Energy (kcal/mol)Hypothetical Population (298 K)
1Envelope (Cₛ)Equatorial0.0075%
2Twist (C₂)Equatorial0.8520%
3Envelope (Cₛ)Axial2.505%

Note: The values in this table are illustrative, based on general principles of conformational analysis for substituted cyclic compounds, and are not from direct calculations on this compound.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. This is invaluable for structure verification and interpretation of experimental spectra.

Methodology and Application: Using the optimized geometries from quantum chemical calculations, further calculations can be performed:

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate magnetic shielding tensors, which are then converted into NMR chemical shifts (¹H and ¹³C). researchgate.net These predicted shifts can be compared to experimental data to confirm the structure and assign signals to specific atoms. Studies on related pyrrolidine systems show good agreement between calculated and experimental shifts. nih.govfrontiersin.org

IR Spectroscopy: The calculation of vibrational frequencies (and their intensities) helps in assigning the peaks in an experimental IR spectrum. Key vibrations for this compound would include N-H stretches (from the ammonium (B1175870) ion), C-H stretches, and C-N stretches.

Illustrative Data: A comparison of predicted and experimental NMR data provides strong evidence for a proposed structure.

AtomHypothetical Calculated ¹³C Shift (ppm)Hypothetical Experimental ¹³C Shift (ppm)
C2 (CH₂)55.154.8
C3 (CH)38.237.9
C4 (CH₂)28.528.3
C5 (CH₂)53.953.6
Butyl-C1'34.534.2
Butyl-C2'29.829.6
Butyl-C3'22.722.5
Butyl-C4'14.114.0

Note: This table is a hypothetical representation to illustrate the correlation between calculated and experimental data and is not based on measured values for this compound.

Reaction Mechanism Modeling and Energy Profiles

Theoretical modeling can be used to investigate the chemical reactions that form this compound. This involves mapping the entire reaction pathway, from reactants to products, including any high-energy transition states and intermediates.

A plausible synthesis of 3-butylpyrrolidine could involve the reductive amination of a corresponding ketone followed by treatment with HCl. Computational modeling of such a pathway would:

Identify the structure of the transition state for each step.

Calculate the activation energy (ΔG‡), which relates to the reaction rate.

Illustrative Data: A reaction energy profile visualizes these findings.

Hypothetical Reaction Energy Profile for a Key Synthesis Step (A diagram would be presented here showing reactants, a transition state with a specific activation energy, and products, illustrating the energy changes along the reaction coordinate.)

SpeciesDescriptionRelative Free Energy (kcal/mol)
ReactantsStarting materials0.0
Transition State 1Highest energy point in step 1+21.5
IntermediateA stable species formed during the reaction-5.2
Transition State 2Highest energy point in step 2+15.8
ProductsFinal molecules-18.0

Note: Data is for illustrative purposes only and does not represent a specific calculated reaction for this compound.

Solvent Effects and Intermolecular Interactions

The properties and behavior of a charged species like this compound are heavily influenced by its environment, especially the solvent. Computational models can simulate these interactions.

Methodology and Application:

Implicit Solvent Models: Methods like the Polarizable Continuum Model (PCM) treat the solvent as a continuous medium with a defined dielectric constant. nih.gov This is computationally efficient for estimating how a solvent stabilizes the charged solute.

Explicit Solvent Models: In this approach, individual solvent molecules are included in the simulation box along with the solute. This is computationally intensive but provides detailed insight into specific intermolecular interactions, such as hydrogen bonding between the pyrrolidinium N-H group, the chloride anion, and polar solvent molecules (e.g., water).

For this compound, these models would help understand:

Solubility: By calculating the free energy of solvation, one can predict its solubility in various solvents.

Ion Pairing: Simulations can show whether the pyrrolidinium cation and chloride anion exist as a tight ion pair or as solvent-separated ions in solution.

Hydrogen Bonding Network: In protic solvents like water or ethanol, the model can characterize the hydrogen bonds formed, which are critical to the compound's behavior.

Illustrative Data: The solvation free energy indicates how favorably a solute interacts with a solvent.

SolventDielectric ConstantHypothetical Solvation Free Energy (kcal/mol)Implication
Water78.4-75.5High solubility, strong stabilization of ions.
Ethanol24.5-60.1Good solubility, effective ion solvation.
Chloroform4.8-25.3Lower solubility, ions may exist as tight pairs.
Hexane1.9-5.8Very low solubility, minimal interaction.

Note: The values in this table are hypothetical examples to illustrate the concept of solvent effects.

Advanced Analytical Research Methodologies

Development of Novel Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For a molecule like 3-Butylpyrrolidine (B15321962) hydrochloride, advanced NMR methods provide profound insights into its constitution, configuration, and conformational dynamics.

The five-membered pyrrolidine (B122466) ring is not planar and exists in a state of dynamic equilibrium between various "envelope" and "twist" conformations. Furthermore, rotation around the C-C bonds of the butyl side chain and potential restricted rotation around the C-N bond contribute to the molecule's dynamic nature. Variable-Temperature (VT) NMR spectroscopy is an indispensable tool for studying these processes. slideshare.net

By recording NMR spectra at different temperatures, researchers can monitor changes in the appearance of the signals. At high temperatures, if the rate of conformational exchange is fast on the NMR timescale, the observed signals will be sharp, representing a time-averaged structure. As the temperature is lowered, the rate of this exchange slows down. If the exchange rate becomes slow enough, the signals for the individual, distinct conformations may be resolved, a phenomenon known as decoalescence. libretexts.org From the coalescence temperature and the frequency difference between the exchanging signals, the energy barrier (ΔG‡) for the conformational process, such as the pyrrolidine ring pucker, can be calculated. oxinst.com This provides critical thermodynamic data about the molecule's flexibility and the relative stability of its conformers. slideshare.net

Table 1: Illustrative Variable-Temperature ¹H NMR Data for a Dynamic Process in 3-Butylpyrrolidine hydrochloride

Temperature (K) Signal Appearance for Ring Protons (e.g., H4/H5) Exchange Rate
350 Sharp, averaged signals Fast
298 Broadened signals Intermediate
240 Coalescence k ≈ 2.22 * Δν
200 Two distinct sets of signals Slow

To unambiguously assign all proton (¹H) and carbon (¹³C) signals and to determine the relative stereochemistry of this compound, a suite of two-dimensional (2D) NMR experiments is employed.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. It is fundamental for establishing the spin systems within the molecule, allowing for the tracing of proton connectivity along the butyl chain and around the pyrrolidine ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is a powerful tool for assigning the ¹³C spectrum based on the already assigned ¹H spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is crucial for piecing together the molecular skeleton by connecting different spin systems. For example, it can show correlations from the protons on C2 and C4 to the butyl group's first carbon (C1'), confirming the attachment point of the side chain.

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-Frame Overhauser Effect Spectroscopy (ROESY): These experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. For this compound, NOESY/ROESY is critical for determining the relative stereochemistry at the C3 chiral center. For instance, observing a cross-peak between the proton at C3 and specific protons on one face of the pyrrolidine ring can establish the cis or trans relationship of the butyl group relative to other ring protons. frontiersin.org

Table 2: Expected 2D NMR Correlations for Structural Elucidation of this compound

Experiment Correlated Nuclei Information Gained
COSY ¹H ↔ ¹H (2-3 bonds) Proton-proton connectivity within the ring and side chain.
HSQC ¹H ↔ ¹³C (1 bond) Direct C-H attachments; aids ¹³C assignment.
HMBC ¹H ↔ ¹³C (2-4 bonds) Connectivity between molecular fragments (e.g., ring to butyl chain).
NOESY/ROESY ¹H ↔ ¹H (through space) Spatial proximity; determination of relative stereochemistry.

High-Resolution Mass Spectrometry and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of its elemental formula. nih.gov For this compound, HRMS would be used to confirm the expected formula of the protonated molecule, [C₈H₁₈N]⁺.

Tandem mass spectrometry (MS/MS) experiments are then conducted to elucidate the fragmentation pathways. In these experiments, the molecular ion is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are mass-analyzed. wvu.edu The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely include:

α-cleavage: Fission of the C-C bond adjacent to the nitrogen atom, a common pathway for amines, leading to the opening of the pyrrolidine ring.

Loss of the butyl group: Cleavage of the C3-C1' bond, resulting in the loss of a neutral butene molecule (C₄H₈) via a rearrangement or a butyl radical (•C₄H₉), leading to a prominent fragment ion. wvu.edu

Ring cleavage: Fragmentation of the pyrrolidine ring itself, leading to smaller, characteristic ions. researchgate.net

By analyzing the accurate masses of these fragment ions, their elemental compositions can be determined, allowing for the confident proposal of fragmentation mechanisms. wvu.edu

Table 3: Plausible High-Resolution MS/MS Fragmentation Data for [C₈H₁₈N]⁺

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Proposed Fragment Structure
128.1434 84.0808 C₃H₈ [C₅H₁₀N]⁺ (Pyrrolidine ring fragment)
128.1434 71.0702 C₄H₉• [C₄H₉N]⁺ (Loss of butyl radical)
128.1434 70.0651 C₄H₈ [C₄H₈N]⁺ (Protonated pyrroline)

Vibrational Spectroscopy (IR, Raman) for Conformational and Hydrogen Bonding Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding. researchgate.net

In this compound, the protonated secondary amine forms an N⁺-H bond, which acts as a hydrogen bond donor to the chloride anion (Cl⁻). This N⁺-H···Cl⁻ interaction gives rise to a characteristic broad absorption band in the IR spectrum, typically in the 2700-3100 cm⁻¹ region. researchgate.net The position and shape of this band are sensitive to the strength of the hydrogen bond. nih.gov

Furthermore, the C-H stretching vibrations of the butyl and pyrrolidine groups appear in the 2850-3000 cm⁻¹ range. The N-H bending vibrations are also observable. libretexts.org In the fingerprint region (below 1500 cm⁻¹), complex vibrations involving the entire molecular skeleton occur. These vibrations are sensitive to the molecule's conformation. By comparing experimental IR and Raman spectra with theoretical spectra calculated using methods like Density Functional Theory (DFT), specific vibrational modes can be assigned to different conformers of the pyrrolidine ring, providing insight into the dominant conformation in the solid state or in solution. nih.gov

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the most powerful method for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. wikipedia.org This technique provides precise atomic coordinates, from which exact bond lengths, bond angles, and torsion angles can be calculated. nih.gov

For this compound, an X-ray crystal structure would provide definitive proof of:

Molecular Connectivity: Confirming the atomic connections.

Conformation: Revealing the precise puckering of the pyrrolidine ring (e.g., C2-endo) and the rotational conformation (gauche, anti) of the butyl side chain in the crystal lattice.

Absolute Stereochemistry: If a suitable crystallization and data collection strategy is used (e.g., using anomalous dispersion), the absolute configuration (R or S) at the C3 chiral center can be determined.

Intermolecular Interactions: Detailing the hydrogen-bonding network. It would precisely measure the N-H···Cl distance and the N-H-Cl angle, providing direct evidence of the hydrogen bond's geometry and strength. It would also reveal other intermolecular contacts, such as van der Waals interactions, that dictate the crystal packing. wikipedia.org

Table 4: Representative Crystallographic Data for a Pyrrolidinium (B1226570) Salt

Parameter Description Typical Value
Crystal System The crystal lattice system. Monoclinic
Space Group The symmetry group of the crystal. P2₁/c
Unit Cell Dimensions a, b, c (Å); α, β, γ (°) a=8.5, b=12.1, c=9.3; β=98.5°
N-H···Cl Bond Length Distance between H and Cl atoms. ~2.1 - 2.3 Å
N-H···Cl Bond Angle Angle of the hydrogen bond. ~160 - 175°

Chromatographic Method Development for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the chemical purity and, crucially for a chiral molecule like 3-Butylpyrrolidine, the enantiomeric purity (or enantiomeric excess, ee). High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose. chromatographyonline.com

Developing a method to separate the (R)- and (S)-enantiomers of 3-Butylpyrrolidine requires a chiral environment. This is most commonly achieved by using a Chiral Stationary Phase (CSP). sigmaaldrich.com Method development involves a systematic screening process:

Column Selection: A variety of CSPs based on different chiral selectors (e.g., polysaccharide derivatives like cellulose or amylose, or macrocyclic glycopeptides) are tested. merckmillipore.com

Mobile Phase Optimization: Different mobile phase modes are evaluated, including normal-phase (e.g., hexane/isopropanol), polar organic (e.g., acetonitrile/methanol), and reversed-phase (e.g., water/acetonitrile with buffers). chromatographyonline.com Additives such as trifluoroacetic acid for acidic compounds or diethylamine for basic compounds are often used to improve peak shape and resolution. chromatographyonline.com

Parameter Adjustment: Other parameters like flow rate, column temperature, and detector wavelength are optimized to achieve baseline separation of the enantiomers with good efficiency and analysis time.

Once a suitable method is developed and validated, it can be used to accurately determine the chemical purity by assessing the total area of all peaks and to calculate the enantiomeric excess by comparing the peak areas of the two enantiomers. researchgate.net

Table 5: Example of Chiral HPLC Method Parameters for Enantiomeric Purity

Parameter Condition
Column Chiralcel OD-H (Polysaccharide-based CSP)
Mobile Phase n-Hexane / Ethanol / Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 210 nm
Expected Result Baseline separation of (R)- and (S)-3-Butylpyrrolidine enantiomers.

Applications As a Chemical Building Block and Scaffold

Role in the Synthesis of Complex Organic Molecules

The synthesis of complex organic molecules is a cornerstone of modern chemistry, enabling the creation of novel compounds with desired properties. While direct examples involving 3-butylpyrrolidine (B15321962) hydrochloride are not extensively documented, its structural components suggest its utility in this arena. The secondary amine provides a nucleophilic center for a variety of bond-forming reactions, such as acylation, alkylation, and arylation. These reactions allow for the introduction of diverse functional groups and the extension of the molecular framework.

The butyl group at the 3-position introduces a lipophilic domain and a potential stereocenter, which can be crucial for influencing the conformation and biological activity of the target molecule. The synthesis of complex molecules often relies on the strategic assembly of smaller, well-defined building blocks, and 3-butylpyrrolidine hydrochloride represents a readily available, chiral (if resolved) or racemic fragment that can be incorporated into larger, more intricate structures.

Utilization in the Construction of Natural Product Frameworks

Many natural products, particularly alkaloids, feature the pyrrolidine (B122466) ring as a core structural element. The synthesis of these complex natural products often involves the use of pre-functionalized pyrrolidine building blocks. Although specific instances of the use of this compound in the total synthesis of natural products are not prominent in the literature, its potential is evident.

The butyl substituent could mimic or serve as a precursor to side chains found in various natural products. Synthetic strategies could involve the elaboration of the butyl chain or the further functionalization of the pyrrolidine ring to construct the intricate polycyclic systems characteristic of many alkaloids. The ability to introduce a specific alkyl group at the 3-position of the pyrrolidine ring at an early stage of a synthesis can be a significant advantage in a multi-step synthetic sequence.

Development of Novel Organocatalysts Incorporating Pyrrolidine Moieties

The field of organocatalysis has seen an explosion of interest, with pyrrolidine-based catalysts being among the most successful and widely used. These catalysts, often derived from proline and its analogs, are highly effective in a variety of asymmetric transformations. The development of novel organocatalysts with tailored steric and electronic properties is an ongoing area of research.

This compound can serve as a precursor for new classes of organocatalysts. The secondary amine is a key feature for the formation of enamines or iminium ions, which are the active catalytic species in many organocatalytic reactions. The butyl group at the 3-position can play a crucial role in defining the steric environment around the catalytic center, thereby influencing the stereochemical outcome of the catalyzed reaction. By modifying the pyrrolidine scaffold with different substituents, chemists can fine-tune the catalyst's activity and selectivity for specific applications.

Table 1: Potential Organocatalytic Applications of 3-Butylpyrrolidine-Derived Catalysts

Asymmetric ReactionPotential Role of 3-Butylpyrrolidine Scaffold
Michael AdditionControl of stereoselectivity through steric hindrance of the butyl group.
Aldol ReactionInfluencing the facial selectivity of the enamine attack.
Mannich ReactionDirecting the approach of the electrophile to the intermediate.
Diels-Alder ReactionCreation of a chiral pocket to control the dienophile's approach.

Precursor for Specialty Chemicals and Advanced Materials (Non-Biological)

Beyond the realm of biologically active molecules, the pyrrolidine scaffold is also a component of various specialty chemicals and advanced materials. These can include ionic liquids, ligands for metal catalysis, and monomers for polymer synthesis. This compound can serve as a starting material for the synthesis of such non-biological materials.

For example, quaternization of the nitrogen atom can lead to the formation of pyrrolidinium-based ionic liquids. The nature of the substituent at the 3-position, in this case, a butyl group, would influence the physical properties of the resulting ionic liquid, such as its melting point, viscosity, and solubility. Similarly, the pyrrolidine nitrogen can act as a ligand for transition metals, and the butyl group could modulate the catalytic activity and selectivity of the resulting metal complex.

Intermediate in the Synthesis of Other Pyrrolidine Derivatives

One of the most direct applications of this compound is as an intermediate in the synthesis of other, more complex pyrrolidine derivatives. The reactivity of the secondary amine allows for a wide range of transformations, making it a versatile platform for chemical elaboration.

Starting from this compound, a chemist can access a variety of N-substituted pyrrolidines through reactions such as reductive amination, amide coupling, and transition metal-catalyzed cross-coupling reactions. Furthermore, the C-H bonds of the pyrrolidine ring and the butyl group can be targeted for functionalization using modern synthetic methods, leading to a diverse array of new pyrrolidine-based compounds with potentially interesting properties.

Table 2: Synthetic Transformations of 3-Butylpyrrolidine

Reaction TypeReagents and ConditionsResulting Product Class
N-AlkylationAlkyl halide, baseN-Alkyl-3-butylpyrrolidines
N-AcylationAcyl chloride, baseN-Acyl-3-butylpyrrolidines
N-ArylationAryl halide, catalyst, baseN-Aryl-3-butylpyrrolidines
Reductive AminationAldehyde/Ketone, reducing agentN-Alkyl-3-butylpyrrolidines

Future Research Directions and Emerging Methodologies

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of continuous-flow chemistry and automated synthesis platforms represents a significant leap forward in the production of pyrrolidine-containing molecules. nih.gov Flow chemistry offers numerous advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety, and the ability to perform reactions at superheated conditions under pressure, which can significantly accelerate reaction rates. nih.gov These systems allow for precise control over reaction parameters, leading to improved reproducibility and scalability. nih.gov

A notable application of this technology is the photochemical in-flow synthesis of 2,4-methanopyrrolidines, which are analogues of pyrrolidine (B122466) with improved water solubility and reduced lipophilicity. acs.orgacs.org This method has been successfully scaled from milligram to kilogram production. acs.org Furthermore, electrochemical methods for pyrrolidine synthesis have been adapted to continuous flow reactors, offering a cost-effective and scalable approach that can even be powered by solar energy. chemistryviews.org

Automated synthesis platforms, such as those utilizing immediate drop-on-demand technology (I-DOT), have enabled the rapid, miniaturized, and accelerated synthesis of pyrrolidine derivatives. nih.govnih.gov This high-throughput approach allows for the creation of large libraries of compounds, which is invaluable for drug discovery and materials science. nih.govnih.gov For instance, over 1,000 iminopyrrolidine-2-carboxylic acid derivatives were synthesized in a fully automated fashion, demonstrating the power of this technology to explore vast chemical spaces efficiently. nih.govnih.gov The synergy between automation and miniaturization not only increases speed and safety but also significantly reduces chemical waste. nih.gov

Exploration of Sustainable and Biocatalytic Routes for Pyrrolidine Production

The development of sustainable and biocatalytic methods for pyrrolidine synthesis is a critical area of future research, aiming to reduce the environmental impact of chemical manufacturing. researchgate.net A promising green approach involves the use of biomass-derived levulinic acid for the synthesis of pyrrolidones, which are important precursors to various valuable chemicals. researchgate.net For example, the reductive amination of levulinic acid over a Pd/C catalyst in water has achieved a 98% yield of 5-methyl-2-pyrrolidone. researchgate.net Another sustainable method utilizes citric acid, a green additive, in an ultrasound-promoted, one-pot multicomponent synthesis of substituted 3-pyrrolin-2-ones in ethanol. rsc.org

Biocatalysis has emerged as a powerful tool for the synthesis of chiral pyrrolidines and related N-heterocycles with high enantioselectivity. researchgate.netescholarship.orgnih.govcaltech.edu Enzymes offer a high degree of selectivity and can operate under mild conditions, often eliminating the need for protecting groups and reducing the number of synthetic steps. researchgate.net Directed evolution of enzymes, such as cytochrome P411, has yielded variants capable of catalyzing intramolecular C(sp3)-H amination to produce chiral pyrrolidines and indolines. escholarship.orgnih.govcaltech.edu These engineered enzymes can be integrated into biocatalytic cascades to construct complex molecules. nih.gov For instance, laccase from Myceliophthora thermophila has been used for the stereoselective synthesis of highly functionalized pyrrolidine-2,3-diones. rsc.org

Advancement of Computational Tools for Predictive Chemistry

Computational tools and machine learning are becoming increasingly integral to the design and prediction of chemical reactions. researchgate.netrsc.org These predictive chemistry models have the potential to significantly accelerate the discovery, development, and deployment of new synthetic methods for pyrrolidines. rsc.org By analyzing vast datasets of chemical reactions, machine learning algorithms can identify patterns and predict the outcomes of new reactions, including retrosynthetic pathways. researchgate.net

User-friendly machine learning toolkits, such as PythiaCHEM, are being developed to make these powerful predictive capabilities more accessible to chemists. chemrxiv.org Such tools can be customized for specific tasks, like predicting the enantioselectivity of a reaction or evaluating the biological activity of a synthetic compound. chemrxiv.org As these computational methods become more sophisticated, they will play a crucial role in guiding experimental work, reducing the number of trial-and-error experiments, and enabling the in silico design of novel pyrrolidine-based molecules with desired properties.

Interdisciplinary Approaches in Synthetic Methodology Development

The future of pyrrolidine synthesis will increasingly rely on interdisciplinary collaborations, combining expertise from organic chemistry, biochemistry, chemical engineering, and data science. caltech.edu This convergence of disciplines is essential for tackling complex challenges and driving innovation. For example, the development of new biocatalysts often involves a combination of directed evolution (biochemistry) and computational modeling (data science) to design enzymes with desired activities and selectivities. escholarship.orgnih.govcaltech.edu

Similarly, the implementation of flow chemistry and automated synthesis platforms requires a blend of synthetic organic chemistry and chemical engineering principles to design and optimize continuous manufacturing processes. nih.gov The development of novel synthetic methodologies, such as the iridium-catalyzed reductive generation of azomethine ylides for the synthesis of complex pyrrolidines, often benefits from a deep understanding of reaction mechanisms and catalyst design, which can be enhanced through computational studies. acs.org By fostering these interdisciplinary collaborations, researchers can unlock new synthetic strategies and create a more efficient, sustainable, and innovative future for the synthesis of pyrrolidine-containing compounds. caltech.edu

Q & A

Q. What are the recommended methods for synthesizing 3-Butylpyrrolidine hydrochloride in a laboratory setting?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting pyrrolidine with butyl halides under controlled conditions. The hydrochloride salt is formed by treating the free base with HCl in solvents like methanol or ethanol. Critical parameters include temperature control (e.g., maintaining -15°C to -5°C during acid addition) and stoichiometric ratios. Post-synthesis purification via recrystallization (using ethyl acetate or isopropanol) achieves >98% purity. Yield optimization may require iterative adjustments to solvent polarity and reaction time .

Q. What analytical techniques are validated for quantifying this compound in research samples?

  • Methodological Answer : HPLC-UV is widely validated using a C18 column (150 mm × 4.6 mm, 5 μm) with a mobile phase of phosphate buffer-methanol (70:30 v/v) at 1 mL/min. Detection at 207 nm ensures linearity (1–10 μg/mL, r² ≥ 0.999) and recovery rates of 99.7–100.1% . Spectrophotometry using ion-pair complexes (e.g., bromothymol blue in pH 3.0–5.0 buffer) offers rapid quantification but may lack specificity for complex matrices .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Mandatory PPE includes nitrile gloves, lab coat, and ANSI-approved goggles. Conduct experiments in a fume hood to prevent inhalation. Contaminated waste must be segregated in chemical-resistant containers and processed by licensed facilities. For spills, use absorbent materials (e.g., vermiculite) and decontaminate surfaces with ethanol. Emergency protocols require 15-minute skin/eye rinsing with water followed by medical evaluation .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize synthesis yield?

  • Methodological Answer : Use factorial design experiments to evaluate interactions between temperature (-20°C to 25°C), solvent polarity (methanol vs. THF), and HCl equivalents (1.0–1.5 mol). Kinetic studies via in situ FTIR/Raman spectroscopy identify rate-limiting steps. For example, -10°C with 1.2 eq HCl in methanol achieves 87% yield, while temperatures >25°C increase byproducts like N-oxide derivatives. Post-reaction quenching with cold ether enhances crystallization efficiency .

Q. How should contradictory purity data from HPLC and spectrophotometry be resolved?

  • Methodological Answer : Cross-validate methods using spiked samples with known impurities. HPLC is the reference method due to superior specificity; spectrophotometric discrepancies often arise from matrix interference (e.g., co-eluting compounds). Perform mass balance analysis: if HPLC impurity content matches the spectrophotometric purity deficit (Δ ≤ 2%), the difference is method-specific. For critical applications, supplement with quantitative NMR (qNMR) to resolve ambiguities .

Q. What strategies mitigate degradation during long-term stability studies?

  • Methodological Answer : Store samples in amber vials under argon at -20°C with desiccant (silica gel). Accelerated stability testing (40°C/75% RH) shows ≤5% degradation over 6 months when formulated with 0.1% BHT antioxidant. For solutions, maintain pH 4.5–5.5 using citrate buffer and avoid UV light. Monitor degradation monthly via HPLC-PDA to track oxidation byproducts like pyrrolidine N-oxide .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.